Structural Selectivity Advantage of 3-Methoxyphenyl Substitution Over 4-Fluorophenyl Analogs
The target compound's 3-methoxyphenyl group on the pyrrolidinone nitrogen is a critical pharmacophoric element within the PDE4 inhibitor patent series. In contrast, analogs bearing a 4-fluorophenyl substituent at this position (e.g., N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide) are described as distinct chemical entities [1]. While direct comparative IC50 values are not publicly available for the target compound, the patent class explicitly links the 3-methoxyphenyl substitution pattern to enhanced central nervous system penetration and PDE4 selectivity relative to other aryl substitutions [1].
| Evidence Dimension | Structural determinant of PDE4 target engagement and CNS penetration |
|---|---|
| Target Compound Data | 3-methoxyphenyl N-substituent |
| Comparator Or Baseline | 4-fluorophenyl analog (e.g., CAS 896290-65-6) and other N-aryl variants |
| Quantified Difference | Not quantified in available public data; differentiation inferred from patent SAR disclosure [1]. |
| Conditions | PDE4 enzyme inhibition assays and cellular cAMP modulation, as described in patent family [1]. |
Why This Matters
For procurement decisions in PDE4-targeted drug discovery, the 3-methoxyphenyl group is a non-interchangeable structural feature that distinguishes this compound from other commercially available analogs.
- [1] JP2008517066A - Phosphodiesterase 4 inhibitor. Google Patents, 2006. View Source
